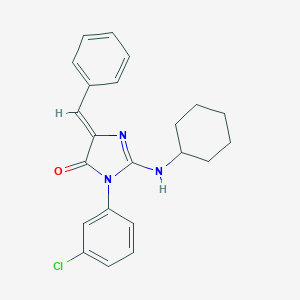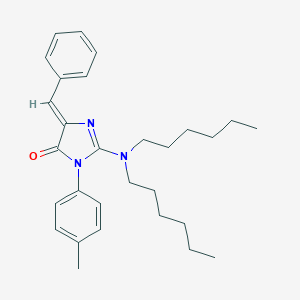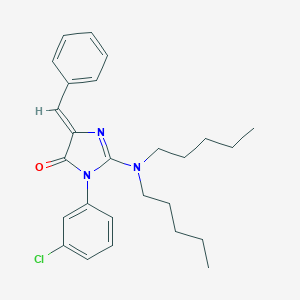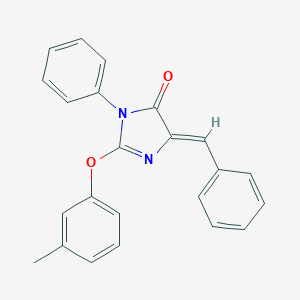![molecular formula C14H12OS B296005 4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
4-[(Phenylsulfanyl)methyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Phenylsulfanyl)methyl]benzaldehyde is a chemical compound with the molecular formula C14H12OS. It is also known as benzaldehyde-4-(phenylthiomethyl) and is commonly used in scientific research.
Mécanisme D'action
The mechanism of action of 4-[(Phenylsulfanyl)methyl]benzaldehyde is not well understood. However, it is believed to exert its biological activity by modulating various signaling pathways in the body. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
4-[(Phenylsulfanyl)methyl]benzaldehyde has been reported to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. It has also been reported to have analgesic properties by reducing pain perception. In addition, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(Phenylsulfanyl)methyl]benzaldehyde in lab experiments include its high purity, ease of synthesis, and wide range of biological activities. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 4-[(Phenylsulfanyl)methyl]benzaldehyde. These include investigating its potential as a therapeutic agent for the treatment of inflammatory diseases, pain, and cancer. In addition, further research is needed to fully understand its mechanism of action and to develop more potent derivatives with improved biological activity.
Conclusion
In conclusion, 4-[(Phenylsulfanyl)methyl]benzaldehyde is a chemical compound that has various scientific research applications. It is commonly used as a starting material for the synthesis of various biologically active compounds. It has been reported to have anti-inflammatory, analgesic, and anti-cancer properties. Further research is needed to fully understand its mechanism of action and to develop more potent derivatives with improved biological activity.
Applications De Recherche Scientifique
4-[(Phenylsulfanyl)methyl]benzaldehyde is used in a variety of scientific research applications, particularly in the field of medicinal chemistry. It is commonly used as a starting material for the synthesis of various biologically active compounds. It has been reported to have anti-inflammatory, analgesic, and anti-cancer properties. It is also used in the synthesis of various heterocyclic compounds.
Propriétés
Formule moléculaire |
C14H12OS |
|---|---|
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
4-(phenylsulfanylmethyl)benzaldehyde |
InChI |
InChI=1S/C14H12OS/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-10H,11H2 |
Clé InChI |
JUBPQKIMHWZAKL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C=O |
SMILES canonique |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)
